1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-(Methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex chemical compound known for its diverse applications in scientific research. This compound features a piperidine backbone, which is often found in various pharmacologically active compounds. Its structure includes functional groups such as a methylsulfonyl moiety, a thiophene ring, and a pyridine ring, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the piperidine backbone: This is achieved through cyclization reactions of suitable precursors.
Attachment of the methylsulfonyl group: This step involves sulfonylation using methylsulfonyl chloride and a base like triethylamine under controlled temperatures.
Introduction of the thiophene and pyridine rings: These are incorporated via cross-coupling reactions such as Suzuki or Heck reactions.
Final coupling: The last step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods scale up these synthetic routes with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis can be employed to ensure consistent and high-quality production. Stringent quality controls are implemented to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfonyl group can be further oxidized to sulfone or sulfoxide derivatives.
Reduction: The amide bond can be reduced to amines using strong reducing agents like LiAlH4 (Lithium aluminum hydride).
Substitution: Nucleophilic substitution reactions can occur at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: KMnO4 (Potassium permanganate), H2O2 (Hydrogen peroxide)
Reducing agents: NaBH4 (Sodium borohydride), LiAlH4
Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)
Catalysts: Pd/C (Palladium on carbon), CuI (Copper(I) iodide)
Major Products
Oxidation products: Sulfoxides and sulfones
Reduction products: Amines and amides
Substitution products: Halogenated derivatives and substituted thiophene/pyridine compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a wide range of derivatizations, making it a valuable building block.
Biology
Biologically, it is studied for its potential interactions with various enzymes and receptors. Its ability to mimic biological molecules makes it a candidate for drug design and discovery.
Medicine
In medicine, 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is explored for its therapeutic potential. It may exhibit activity against certain diseases, depending on its mechanism of action.
Industry
Industrially, this compound can be used in the development of new materials or as a catalyst in specific chemical reactions. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. This binding may trigger signaling pathways that lead to the desired biological effect. For instance, it could inhibit an enzyme involved in disease progression, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide
N-((2-(Furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
1-(Ethylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
Uniqueness
The uniqueness of 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide lies in its combination of functional groups that confer specific reactivity and biological activity. Its methylsulfonyl group provides distinctive chemical properties that can be leveraged for specific applications, setting it apart from other similar compounds.
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Properties
IUPAC Name |
1-methylsulfonyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-25(22,23)20-9-6-13(7-10-20)17(21)19-12-14-4-2-8-18-16(14)15-5-3-11-24-15/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJIIOVMMAUHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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